2-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound belongs to the 1,2,4-thiadiazin-3-one 1,1-dioxide family, characterized by a bicyclic benzo-fused thiadiazine core. The structure includes a 3,4-dimethylphenyl group at position 2 and a 3-fluorobenzyl substituent at position 2. The 1,1-dioxide moiety enhances electronic stability and influences intermolecular interactions.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-10-11-19(12-16(15)2)25-22(26)24(14-17-6-5-7-18(23)13-17)20-8-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWAUIYSSKSXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[e][1,2,4]thiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethylphenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the 3-fluorobenzyl group: This can be done through nucleophilic substitution reactions using suitable fluorobenzyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The pathways involved could be related to the inhibition or activation of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Thiadiazine vs. Dithiazepine Derivatives
- Target Compound: Features a benzo-fused thiadiazinone core.
- 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides (8–11,14,17–20): Replace the thiadiazine ring with a dithiazepine system, introducing an additional sulfur atom.
Pyrido-Thiadiazinone Derivatives
- 2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: Incorporates a pyridine ring fused to the thiadiazinone core. The pyrido group introduces aromatic nitrogen, enhancing π-π stacking interactions with biological targets compared to the benzo-fused system in the target compound .
Substituent Effects
Aryl and Benzyl Groups
Halogen and Functional Group Variations
- 3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide: A chlorobenzoyl group replaces the fluorobenzyl moiety.
- 5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (40) : Lacks a benzyl group but includes an aryl substituent. The absence of a benzyl chain reduces steric hindrance, favoring entropic gains in binding .
Crystallographic and Analytical Insights
- SHELX Software : Widely used for structural determination of analogs (e.g., ). The target compound’s crystal structure could be resolved using SHELXL for precise bond-length analysis and conformational studies .
- Electron-Withdrawing Effects : The 1,1-dioxide group in the target compound and its analogs generates a polarized sulfone group, critical for stabilizing negative charges in biological environments .
Biological Activity
The compound 2-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 941970-32-7) is a member of the benzo-thiadiazine family and has garnered interest for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including pharmacological effects and mechanisms of action.
- Molecular Formula : C22H19FN2O3S
- Molecular Weight : 410.5 g/mol
- Structure : The compound features a thiadiazine core with substituents that may influence its biological activity.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential pharmacological effects:
Antimicrobial Activity
Some studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of benzo-thiadiazine have shown effectiveness against various bacterial strains.
Anticancer Potential
Preliminary investigations into related compounds suggest potential anticancer activity. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Specific studies on this compound are necessary to confirm such effects.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, there is potential for this compound to exhibit protective effects in neurodegenerative conditions. Research into similar compounds has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for elucidating how modifications to the chemical structure affect biological activity. The presence of fluorine and dimethyl groups may enhance lipophilicity and receptor binding affinity.
| Structural Feature | Potential Impact on Activity |
|---|---|
| Fluorine Substituent | Increases lipophilicity and possibly bioavailability |
| Dimethyl Groups | May enhance binding affinity to biological targets |
Case Studies and Research Findings
While specific case studies focusing solely on this compound are sparse, related research provides insights into its potential applications:
- Antimicrobial Studies : Research on similar thiadiazine compounds has demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Neuroprotective Studies : Compounds with similar structures have been evaluated for their ability to inhibit AChE, suggesting a role in treating Alzheimer's disease by enhancing cholinergic transmission.
- Anticancer Research : Investigations into structurally related compounds have revealed their ability to induce apoptosis in cancer cells through various pathways, including oxidative stress mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
